Carbendazim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8

Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005

Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/

Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300

Slightly soluble in most solvents

29 mg/L @ 24C (exp)

Solubility in water, g/100ml at 24Â °C: 0.0008

Synonyms

Canonical SMILES

Isomeric SMILES

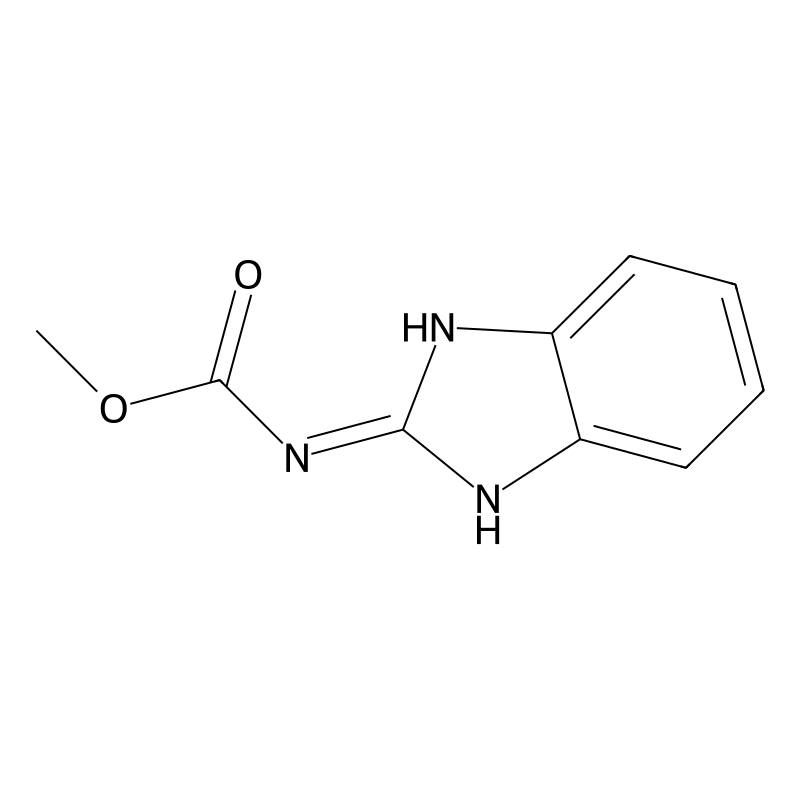

Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a highly stable, broad-spectrum systemic fungicide and a primary inhibitor of fungal microtubule assembly. By binding directly to the β-tubulin subunit, it arrests mitosis and prevents cellular proliferation in a wide range of ascomycetes and deuteromycetes[1]. From a procurement perspective, carbendazim is valued for its immediate biological activity, extremely low water solubility (8 mg/L at 24°C), and exceptional environmental persistence, making it a foundational active pharmaceutical ingredient (API) for agricultural formulations, industrial material preservation, and standardized chemoinformatics benchmarking [2].

References

- [1] World Health Organization. "Environmental Health Criteria 149: Carbendazim." International Programme on Chemical Safety (IPCS), 1993.

- [2] Food and Agriculture Organization of the United Nations. "Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental." FAO Plant Production and Protection Paper, 1995.

Generic substitution with closely related benzimidazole prodrugs introduces severe formulation and performance risks. Benomyl, a common alternative, is highly unstable in aqueous environments, degrading into carbendazim and butyl isocyanate with a half-life of less than two hours at neutral pH [1]. This rapid hydrolysis makes benomyl unsuitable for stable liquid formulations. Similarly, thiophanate-methyl is an inactive precursor that relies on environmental or metabolic conversion to yield carbendazim [2]. This conversion introduces significant variability in the onset of action and overall efficacy, highly dependent on local pH and microbial activity. Procuring carbendazim directly bypasses these kinetic bottlenecks, guaranteeing immediate bioavailability, predictable dosing, and long-term shelf stability in aqueous suspensions [1].

References

Aqueous Hydrolytic Stability for Liquid Formulation

For manufacturers developing liquid fungicidal suspensions, the stability of the active ingredient is paramount. Benomyl undergoes rapid degradation in aqueous solutions, with a half-life of approximately 2 hours at pH 7, converting into carbendazim [1]. In stark contrast, directly formulated carbendazim exhibits exceptional hydrolytic stability, showing no significant degradation over 30 days under identical pH 5 to 7 conditions [1]. This massive differential in parent-compound stability dictates that carbendazim must be the procured active for any ready-to-use liquid product requiring a viable shelf life.

| Evidence Dimension | Aqueous half-life at pH 7 |

| Target Compound Data | Stable for >30 days (no significant degradation) |

| Comparator Or Baseline | Benomyl (~2 hours) |

| Quantified Difference | >360-fold increase in aqueous stability |

| Conditions | Aqueous buffer at pH 7, ambient temperature |

Procuring carbendazim eliminates the rapid hydrolytic degradation seen with benomyl, enabling the manufacture of stable, long-shelf-life liquid formulations.

Direct In Vitro Antifungal Potency

When evaluating baseline fungicidal efficacy without the confounding variable of environmental prodrug conversion, carbendazim demonstrates vastly superior direct potency compared to thiophanate-methyl. In axenic culture models targeting the sugarcane red rot pathogen (Colletotrichum falcatum), carbendazim achieved a Minimum Inhibitory Concentration (MIC) of 1 mg/L [1]. Under the exact same controlled conditions, thiophanate-methyl required an MIC of 100 mg/L, as it lacks direct activity prior to its conversion into carbendazim [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 1 mg/L |

| Comparator Or Baseline | Thiophanate-methyl (100 mg/L) |

| Quantified Difference | 100-fold higher direct in vitro potency |

| Conditions | Axenic culture of Colletotrichum falcatum |

Bypassing the prodrug conversion step ensures immediate, highly potent fungicidal action, critical for controlled laboratory assays and rapid-onset field applications.

Pathogen Symptom Control Efficacy

While both carbendazim and thiabendazole belong to the benzimidazole class, their practical efficacy profiles diverge significantly in specific agricultural applications, such as the management of mushroom cobweb disease caused by Cladobotryum strains. In cropping experiments using benzimidazole-sensitive isolates, both fungicides controlled mycelial growth; however, carbendazim uniquely and effectively controlled the development of spotting symptoms on the mushroom casing, whereas thiabendazole failed to provide this critical level of symptom suppression [1].

| Evidence Dimension | Symptom suppression (spotting) in Cladobotryum infection |

| Target Compound Data | Effective control of spotting symptoms |

| Comparator Or Baseline | Thiabendazole (Failed to control spotting symptoms) |

| Quantified Difference | Complete qualitative divergence in secondary symptom suppression |

| Conditions | In vivo cropping experiments on mushroom casing soil |

For commercial cultivation where cosmetic and secondary symptom control dictates crop marketability, carbendazim provides comprehensive protection that thiabendazole lacks.

Manufacture of Stable Liquid Fungicide Suspensions

Because carbendazim does not undergo the rapid aqueous hydrolysis characteristic of benomyl, it is the mandatory choice for formulating ready-to-use liquid agricultural sprays and flowable concentrates that require extended shelf stability [1].

Standardized In Vitro Antifungal Assays

In laboratory settings and axenic cultures where precise dosing and immediate bioavailability are required, carbendazim serves as the definitive benzimidazole benchmark, avoiding the 100-fold potency drop and conversion variability associated with prodrugs like thiophanate-methyl [2].

High-Value Crop and Mushroom Protection

Carbendazim is specifically procured for commercial mushroom cultivation to control cobweb disease, as it provides superior suppression of spotting symptoms compared to in-class alternatives like thiabendazole, directly protecting the market value of the crop [3].

Aqueous-Based Industrial Materials Preservation

Leveraging its exceptional hydrolytic stability and resistance to degradation in aqueous environments (unlike benomyl), carbendazim is the preferred long-term preservative for water-based paints, papermaking slurries, and textile treatments [1].

References

- [1] World Health Organization. "Environmental Health Criteria 148: Benomyl." International Programme on Chemical Safety (IPCS), 1993.

- [2] Malathi, P., et al. "Efficacy of thiophanate methyl against red rot of sugarcane." Acta Phytopathologica et Entomologica Hungarica, vol. 39, no. 1-3, 2005.

- [3] McKay, G. J., et al. "Fungicide control of mushroom cobweb disease caused by Cladobotryum strains with different benzimidazole resistance profiles." Pest Management Science, vol. 62, no. 2, 2006, pp. 154-161.

Purity

Physical Description

White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline]

Solid

COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.

Color/Form

Crystalline powder

Nearly white solid /Technical/

Light-gray powder

Off-white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.45 g/cu cm at 25 °C

0.27 g/cm³

LogP

log Kow = 1.52

1.52

1.49

Odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Slowly decomposed in alkaline soln (22 °C): DT50 >350 days (pH 5 and pH 7), 124 days (pH 9).

302-307Â °C

Appearance

Melting Point

Decomposes at 300 °C

MP: 302-307 °C (decomposes)

302 - 307 °C

Storage

UNII

Related CAS

37574-18-8 (mono-hydrochloride)

52316-55-9 (monophosphate)

GHS Hazard Statements

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.

/EXPL THER/ ... The results of this present study indicate that FB642 /carbendazim/ increases the degree of apoptosis in all examined tumor cell lines, may induce G2/M uncoupling, may selectively kill p53 abnormal cells, and exhibits antitumor activity in drug- and multidrug-resistant cell lines. The induction of apoptosis by FB642, particularly in p53-deficient cells, its impressive in vivo activity against a broad spectrum of murine and human tumors, as well as an acceptable toxicity profile in animals, make FB642 an excellent candidate for further evaluation in clinical trials in cancer patients. /FB642/

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.

Vapor Pressure

7.5X10-10 mm Hg at 20 °C

Vapor pressure at 20Â °C: negligible

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

37953-07-4

Absorption Distribution and Excretion

Metabolism Metabolites

... Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly /in rats admin 12 mg/kg iv/. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. ...

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Pesticides -> Fungicides -> Benzimidazole fungicides

Methods of Manufacturing

Carbendazim is produced by the reaction of o-phenylenediamine with methoxycarbonylcyanamide or with methoxycarbonyl isocyanide dichloride (formed from cyanogen chloride, phosgene, and methanol) in the presence of a base.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies carbendazim (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.

Marine pollutant.

Degradation product of benomyl.

Analytic Laboratory Methods

Method: Modern Water A00093; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ug/L.

Method: Abraxis 54002B; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ng/mL.

EPA Method 631; analyte: carbendazim; matrix: municipal and industrial wastewater; procedure: high-performance liquid chromatography; method detecton limit: 8.7 ug/L.

For more Analytic Laboratory Methods (Complete) data for CARBENDAZIM (15 total), please visit the HSDB record page.

Storage Conditions

Interactions

2,5-Hexanedione (2,5-HD), a taxol-like promoter of microtubule assembly, and carbendazim (CBZ), a colchicine-like inhibitor of microtubule assembly, are two environmental testicular toxicants that target and disrupt microtubule function in Sertoli cells. At the molecular level, these two toxicants have opposite effects on microtubule assembly, yet they share the common physiologic effect of inhibiting microtubule-dependent functions of Sertoli cells. By studying a combined exposure to 2,5-HD and CBZ, we sought to determine whether CBZ would antagonize or exacerbate the effects of an initial 2,5-HD exposure. In vitro, 2,5-HD-treated tubulin had a decreased lag time and an increased maximal velocity of microtubule assembly. These 2,5-HD-induced in vitro alterations in microtubule assembly were normalized by CBZ exposure. In vivo, adult male rats were exposed to a 1% solution of 2,5-HD in the drinking water for 2.5 weeks. CBZ was administered by gavage (200 mg/kg body weight) at the same time as unilateral surgical ligation of the efferent ducts, 24 hr before evaluation of the testis. Measures of testicular effect (testis weight, histopathologic changes [sloughing and vacuolization], and seminiferous tubule diameters) were all significantly altered with combined exposure. The testicular effects in the combined exposure group were either different (seminiferous tubule diameters), additive (% vacuolization), or greater than additive (% sloughing) compared to the effects of the individual toxicant exposure groups referenced to the controls. Therefore, CBZ coexposure does not antagonize the effects of an initial 2,5-HD exposure, as might be expected if their molecular effects on microtubule assembly were solely responsible for their combined toxicity; instead, 2,5-HD and CBZ act together to exacerbate the testicular injury.

... Detailed toxicity tests were performed to determine whether effects of mixtures of copper-cadmium and copper-carbendazim on Caenorhabditis elegans were similar to the effects of the individual compounds. Effects on the course of reproduction, the length of the juvenile period, the length of the reproductive period, and body length were analyzed. Dose-response data were compared to the additive model and tested for four deviation patterns from additivity: No deviation, synergistic/antagonistic deviation, dose ratio-dependent deviation, dose level-dependent deviation. During the exposure, the cadmium-copper effect on reproduction changed from a synergistic, to a dose ratio-dependent deviation from additivity. More cadmium in the mixture decreased the toxicity and more copper increased the toxicity. The effect of copper-carbendazim on reproduction was synergistic at low dose levels and antagonistic at high dose levels and independent of time. Mixture effects on the juvenile and reproductive period were similar to single component effects. It was concluded that the observed time-dependence of toxic interactions was small and that interactions on the timing of reproduction were not found. The additive model underestimated mixture effects on reproduction and body length.

The fungicide Carbendazim Methyl-2-benzimidazole carbamate (MBC) is known to produce male reproductive toxicity. The present study has been undertaken to investigate the impact of vitamin E, an antioxidant against the testicular toxicity induced by MBC. HPLC analysis showed that the amount of MBC in testis and serum was 57.40 +/- 3.38 nmol/g and 14.10 +/- 0.84 nmol/mL, respectively, in rats treated with carbendazim + vitamin-E, which were significantly lower than that of rats treated with carbendazim alone (240 +/- 15.60 nmol/g and 318.70 +/- 22.52 nmol/mL, respectively). MBC treatment significantly decreased the testicular weight while co-administration of vitamin-E registered normal testicular weight. Histomorphometric analysis revealed a significant decrease (P < 0.05) in the diameter of the seminiferous tubules and lumen in MBC-treated rats compared to control whereas they remained normal in vitamin E + MBC-treated rats. Leydig cells appeared dispersed and hypertrophic after MBC treatment. Various histopathological changes were observed in testis of rats treated with MBC whereas these changes were absent in vitamin-E + MBC-treated rat testis. In conclusion protection against MBC-induced toxicity was observed with co-administration of vitamin E with MBC.

For more Interactions (Complete) data for CARBENDAZIM (18 total), please visit the HSDB record page.

Stability Shelf Life

... Stable for at least 2 yr below 50 °C. Stable after 7 days at 20,000 lux. ... Stable in acids, forming water-soluble salts.

Dates

2: Yenjerla M, Cox C, Wilson L, Jordan MA. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther. 2009 Feb;328(2):390-8. Epub 2008 Nov 10. PubMed PMID: 19001156; PubMed Central PMCID: PMC2682274.

3: Fellows MD, O'Donovan MR. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. 2007 Jul;22(4):275-80. Epub 2007 Apr 24. PubMed PMID: 17456508.

4: Carazo-Salas RE, Antony C, Nurse P. The kinesin Klp2 mediates polarization of interphase microtubules in fission yeast. Science. 2005 Jul 8;309(5732):297-300. PubMed PMID: 16002618.

5: Pardo M, Nurse P. Equatorial retention of the contractile actin ring by microtubules during cytokinesis. Science. 2003 Jun 6;300(5625):1569-74. PubMed PMID: 12791993.

6: McCarroll NE, Protzel A, Ioannou Y, Frank Stack HF, Jackson MA, Waters MD, Dearfield KL. A survey of EPA/OPP and open literature on selected pesticide chemicals. III. Mutagenicity and carcinogenicity of benomyl and carbendazim. Mutat Res. 2002 Sep;512(1):1-35. Review. PubMed PMID: 12220588

Explore Compound Types